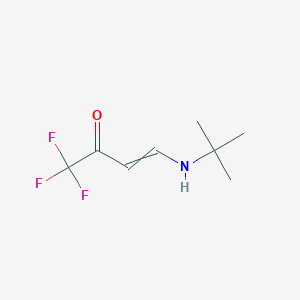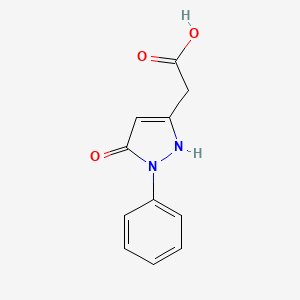
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Übersicht
Beschreibung
“(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that pyrazole derivatives are well established in literature as important biologically active heterocyclic compounds due to their widespread potential pharmacological activities2.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. A series of compounds was synthesized by condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid2.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using a combination of standard and advanced NMR spectroscopy techniques3. However, specific details about the molecular structure of “(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid” are not readily available.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied4. The yield, melting point, and spectral data (IR, 1H NMR, 13C NMR, and HRMS) were reported4.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported4. However, specific details about the physical and chemical properties of “(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid” are not readily available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthesis Methods : Bade and Vedula (2015) detailed a novel and efficient synthesis method for pyrazole derivatives through a one-pot, four-component condensation reaction. This method offers ease of handling and good yields, highlighting its potential in creating complex pyrazole structures (Bade & Vedula, 2015).
- Characterization and Spectral Analysis : Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, offering insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Corrosion Inhibition
- Pyrazoline Derivatives as Corrosion Inhibitors : Lgaz et al. (2018, 2020) explored the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. Their studies used experimental and computational methods to demonstrate high inhibition efficiency and insights into the adsorption process on metal surfaces (Lgaz et al., 2018), (Lgaz et al., 2020).
Pharmaceutical Research
- Antimicrobial Activity : Kumar et al. (2012) and Naik et al. (2013) synthesized pyrazole derivatives andtested their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012), (Naik et al., 2013).
- Analgesic and Anti-inflammatory Properties : Research by Banoglu et al. (2007) and Kenchappa et al. (2020) identified the analgesic and anti-inflammatory activities of certain pyrazole derivatives, suggesting their potential in pain and inflammation management (Banoglu et al., 2007), (Kenchappa et al., 2020).
Agricultural Applications
- Germination Inhibition : A study by Oh et al. (2002) isolated pyrazol derivatives from Erigeron annuus, identifying their role as germination inhibitory constituents. This suggests their potential application in agriculture for controlling weed growth (Oh et al., 2002).
Material Science
- Fluorescent Film Precursors : Soboleva et al. (2017) worked on the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives for potential use in creating fluorescent films. This highlights the compound's significance in material science and its applications in creating advanced materials (Soboleva et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of similar compounds involve the development of new drugs that overcome the antimicrobial resistance (AMR) problems5. However, specific future directions for “(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid” are not known.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJIEWMMLZJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407035 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
CAS RN |
37959-11-8 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




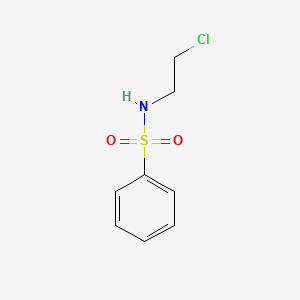


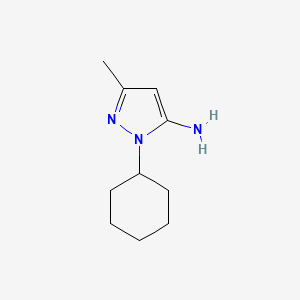

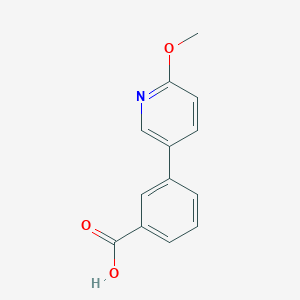
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)

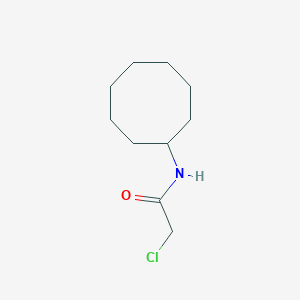
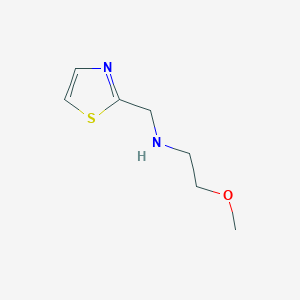
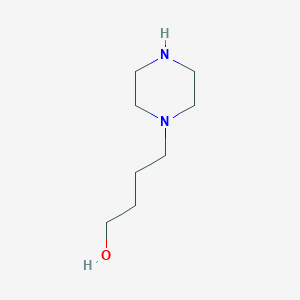
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)
